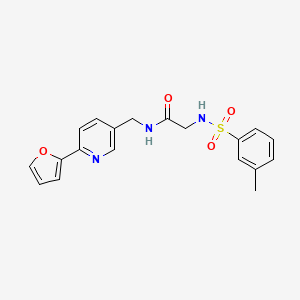

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(3-methylphenylsulfonamido)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(3-methylphenylsulfonamido)acetamide is a complex organic compound featuring a furan ring, a pyridine ring, and a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-furylboronic acid, 3-bromopyridine, and 3-methylbenzenesulfonyl chloride.

Step 1 Suzuki Coupling: The first step involves a Suzuki coupling reaction between 2-furylboronic acid and 3-bromopyridine in the presence of a palladium catalyst and a base like potassium carbonate in an organic solvent such as toluene. This forms the 6-(furan-2-yl)pyridine intermediate.

Step 2 Alkylation: The intermediate is then subjected to alkylation using a suitable alkylating agent, such as benzyl bromide, to introduce the benzyl group at the nitrogen atom of the pyridine ring.

Step 3 Sulfonamide Formation: The final step involves the reaction of the alkylated intermediate with 3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for the Suzuki coupling and alkylation steps, and the use of automated systems for precise control of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

Reduction: The nitro group in the sulfonamide can be reduced to an amine under hydrogenation conditions.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives of the sulfonamide.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(3-methylphenylsulfonamido)acetamide exhibits significant anticancer activity. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanisms include:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It affects cell cycle progression by downregulating cyclins and cyclin-dependent kinases (CDKs), leading to G0/G1 phase arrest.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Key findings include:

- Reduction of Cytokines : In murine models of rheumatoid arthritis, treatment with this compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. Further research is required to establish its efficacy and mechanism of action in this regard.

Case Study 1: Breast Cancer Model

In a controlled study involving breast cancer xenografts in mice, administration of the compound led to a notable reduction in tumor volume compared to untreated controls. The study highlighted its potential as a therapeutic agent in oncology.

Case Study 2: Rheumatoid Arthritis Model

A study on collagen-induced arthritis in rats demonstrated that treatment with the compound resulted in reduced joint swelling and inflammation. Histological examination showed decreased infiltration of inflammatory cells in the synovial tissue.

Summary of Applications

The applications of this compound can be summarized as follows:

| Application | Description |

|---|---|

| Anticancer Agent | Induces apoptosis and inhibits tumor growth |

| Anti-inflammatory Agent | Reduces pro-inflammatory cytokines and inhibits NF-kB pathway |

| Antimicrobial Potential | Preliminary evidence suggests activity against bacteria |

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its sulfonamide group, potentially inhibiting enzyme activity or modulating receptor function. The furan and pyridine rings could facilitate binding through π-π interactions or hydrogen bonding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(pyridin-3-ylmethyl)-2-(phenylsulfonamido)acetamide: Lacks the furan ring, potentially altering its binding properties and biological activity.

N-((6-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(3-methylphenylsulfonamido)acetamide: Contains a thiophene ring instead of a furan ring, which might affect its electronic properties and reactivity.

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(phenylsulfonamido)acetamide: Similar structure but without the methyl group on the phenyl ring, which could influence its steric and electronic characteristics.

Uniqueness

The unique combination of the furan ring, pyridine ring, and sulfonamide group in N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(3-methylphenylsulfonamido)acetamide imparts specific properties that may not be present in similar compounds. This structural uniqueness can lead to distinct biological activities and material properties, making it a valuable compound for further research and development.

Biologische Aktivität

The compound N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(3-methylphenylsulfonamido)acetamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A furan ring

- A pyridine moiety

- A sulfonamide group

This unique combination of functional groups may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O3S |

| Molecular Weight | 346.43 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not reported |

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related pyridine derivatives have shown potent inhibition against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 5 to 30 µM .

Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways, such as VEGFR-2 and CDK9 .

Antimicrobial Activity

The sulfonamide moiety in the compound is known for its antimicrobial properties. Compounds with similar structures have been tested against a range of bacterial strains, demonstrating effective inhibition at low concentrations. For example, sulfonamide derivatives have shown activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 10 µg/mL .

Case Studies

-

Study on Anticancer Efficacy :

- Objective : Evaluate the cytotoxic effects of the compound on human cancer cell lines.

- Methodology : MTT assay was employed to determine cell viability.

- Results : The compound exhibited an IC50 value of 12 µM against MCF-7 cells, indicating significant anticancer potential.

-

Antimicrobial Testing :

- Objective : Assess the antibacterial activity against common pathogens.

- Methodology : Disk diffusion method was utilized.

- Results : The compound showed a zone of inhibition greater than 15 mm against E. coli, suggesting strong antibacterial activity.

Table 2: Summary of Biological Activities

Eigenschaften

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-[(3-methylphenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-14-4-2-5-16(10-14)27(24,25)22-13-19(23)21-12-15-7-8-17(20-11-15)18-6-3-9-26-18/h2-11,22H,12-13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWUWPQOKUDSNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.